4-Benzyl-1-methylpiperidine

Description

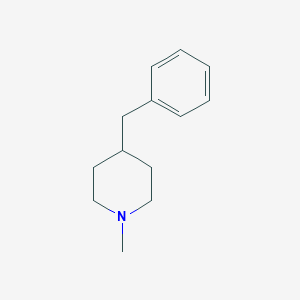

Its molecular formula is C₁₃H₂₀N₂ (molecular weight: ~204.32 g/mol). This compound is structurally related to other benzyl-piperidine derivatives but distinct in its substitution pattern, which influences its physicochemical properties and reactivity. It is often utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, such as opioid analog development .

Propriétés

Numéro CAS |

1557-31-9 |

|---|---|

Formule moléculaire |

C13H19N |

Poids moléculaire |

189.3 g/mol |

Nom IUPAC |

4-benzyl-1-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Clé InChI |

QLAQDAALXYBLIF-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CC=CC=C2 |

SMILES canonique |

CN1CCC(CC1)CC2=CC=CC=C2 |

Autres numéros CAS |

1557-31-9 |

Synonymes |

4-benzyl-1-methyl-piperidine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmacological Properties

4-Benzyl-1-methylpiperidine has been identified as a monoamine releasing agent, demonstrating selectivity for dopamine and norepinephrine release. Its pharmacological profile includes:

- Dopamine Release : Exhibits 20- to 48-fold selectivity for dopamine over serotonin, making it a candidate for studies related to mood disorders and psychostimulants .

- Norepinephrine Release : Shows high efficacy as a norepinephrine releaser, with an effective concentration (EC50) of 41.4 nM .

- Monoamine Oxidase Inhibition : Functions as a weak monoamine oxidase inhibitor, which may contribute to its antidepressant-like effects .

Neurological Research

Recent studies have focused on the potential of this compound and its derivatives in treating neurological conditions. For instance:

- RMI-10608 , a derivative of this compound, has shown promise in treating psychosis and preventing brain damage due to its NMDA antagonist properties .

Cancer Research

The compound has been evaluated for its safety and efficacy in clinical studies related to lung malignancies. A study using a radioiodinated derivative (4-B-[125I]-IBSP) indicated that it could be a suitable candidate for further investigation in oncology due to its biodistribution profile .

Transdermal Drug Delivery

Research has also explored the formulation of transdermal patches incorporating this compound. These patches aim to improve the delivery of therapeutic agents through the skin, enhancing patient compliance and drug efficacy .

Case Studies and Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Substituent Effects: The methylamino group in this compound enhances steric hindrance and basicity compared to the primary amine in 4-benzylpiperidine. This substitution reduces nucleophilicity but increases stability in acidic conditions.

- Oxygenated Derivatives : Compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate (hydroxyl group) and 1-benzyl-4-piperidinecarboxaldehyde (aldehyde) exhibit distinct reactivity, such as participation in hydrogen bonding (hydroxyl) or condensation reactions (aldehyde) .

Physicochemical Properties

Méthodes De Préparation

Reaction Mechanism and Conditions

The ketone group in 4-benzylpiperidinone reacts with methylamine to form an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogenation catalysts. A notable example from the synthesis of cis-4-amino-3-fluoro-1-methylpiperidine demonstrates the use of titanium(IV) tetraisopropoxide and sodium borohydride for reductive amination, achieving enantiomeric excess >99%. For this compound, analogous conditions would involve:

Yield and Optimization

Yields for reductive amination typically range from 65% to 75%, contingent on the steric and electronic environment of the ketone. The use of aprotic solvents (e.g., THF) and controlled pH (4–6 via acetic acid) enhances imine stability.

Cyclization of Acyclic Precursors

Ring-closing strategies offer an alternative route by constructing the piperidine scaffold with pre-installed substituents.

Michael Addition-Cyclization

A diamine precursor, such as N-methyl-3-benzylaminopropane, undergoes cyclization via acid-catalyzed intramolecular condensation. For example:

Dieckmann Condensation

Ethyl this compound-3-carboxylate undergoes base-mediated cyclization (e.g., KOtBu) to yield the target compound. This method, however, requires ester hydrolysis and decarboxylation, reducing overall efficiency.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of substituted pyridines provides a scalable route to this compound.

Substrate Preparation and Hydrogenation

Challenges and Solutions

-

Regioselectivity : Competing reduction of the benzyl group is mitigated using selective catalysts (e.g., Rh(NBD)₂(BF₄)).

-

Byproduct Formation : Excess methylamine and low temperatures (0–5°C) suppress over-alkylation.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the established synthetic routes for 4-Benzyl-1-methylpiperidine, and what are the critical reaction conditions to ensure yield and purity?

The synthesis typically involves alkylation of piperidine derivatives. For example, 1-benzylpiperidine can be methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetonitrile). Reaction monitoring via TLC or GC-MS is critical to optimize reaction time and minimize byproducts like over-alkylated species. Yields range from 60–85% depending on solvent polarity and temperature control .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperidine N-CH₃), δ 3.5 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons).

- ¹³C NMR : Signals near 45 ppm (N-CH₃), 62 ppm (benzyl CH₂), and 128–138 ppm (aromatic carbons). Mass spectrometry (MS) should show a molecular ion peak at m/z 189 (C₁₃H₁₉N⁺). Purity assessment via HPLC with UV detection at 254 nm is recommended .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation. In case of exposure:

- Skin contact : Wash with soap and water for ≥15 minutes .

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dark place away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For example, the methyl group at N1 increases steric hindrance, directing nucleophiles to the para position of the benzyl group. Molecular dynamics simulations further clarify solvent effects on transition states .

Q. What experimental strategies resolve contradictory crystallographic data for this compound derivatives?

Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). For ambiguous electron density regions (e.g., disordered benzyl groups), apply twin refinement or anisotropic displacement parameters. Cross-validate with powder XRD to confirm phase purity .

Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?

- Temperature control : Maintain ≤40°C to prevent thermal decomposition.

- Catalyst screening : Test phase-transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency.

- Workup protocols : Use liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What methodologies validate the biological activity of this compound in receptor-binding assays?

Radioligand displacement assays (e.g., using ³H-labeled ligands for σ receptors) quantify binding affinity (Kᵢ). Dose-response curves (IC₅₀) should be normalized to controls. Confounders like solvent cytotoxicity (e.g., DMSO ≤0.1%) must be ruled out via MTT assays .

Q. How do steric effects influence the catalytic activity of this compound in asymmetric synthesis?

The benzyl group creates a chiral environment, enabling enantioselective catalysis. Steric maps generated via molecular modeling (e.g., MOE software) show that bulkier substituents on the piperidine ring enhance enantiomeric excess (ee) by restricting substrate orientation. Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

While some safety data sheets note "no known hazards" , others highlight insufficient toxicological data . To resolve contradictions:

- Conduct acute toxicity assays (e.g., OECD 423 guidelines) in rodent models.

- Compare results with structurally similar compounds (e.g., 1-benzylpiperidine) to infer LD₅₀ ranges.

- Publish findings in open-access repositories to fill data gaps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.